Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate
Description
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate (CAS: 1430075-14-1) is a pyrrolidine derivative with a 4-oxo group and a 3-chloropropyl substituent. It is recognized as Moxifloxacin Impurity 57, a byproduct or intermediate in the synthesis of the antibiotic moxifloxacin . This compound is typically synthesized via nucleophilic substitution or condensation reactions, as evidenced by protocols involving chloropropyl-containing reagents under heated conditions (55–60°C for 12 hours) .
Properties
Molecular Formula |
C10H16ClNO3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16ClNO3/c1-2-15-10(14)12-6-8(4-3-5-11)9(13)7-12/h8H,2-7H2,1H3 |
InChI Key |
VLADXSIKWDYABL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(C(=O)C1)CCCCl |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate
This method involves the cyclization of suitably substituted amino acids or derivatives, followed by chlorination at the 3-position:
- Starting Material: Ethyl 4-oxopyrrolidine-1-carboxylate derivatives with a 3-alkyl or 3-chloropropyl substituent.
- Procedure:
- Step 1: Alkylation of ethyl 4-oxopyrrolidine-1-carboxylate with 3-chloropropyl halides (e.g., 3-chloropropyl bromide or chloride) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
- Step 2: Cyclization facilitated by intramolecular nucleophilic attack, forming the pyrrolidine ring with the chloropropyl substituent.
- Step 3: Purification via column chromatography or recrystallization.
| Parameter | Details |
|---|---|
| Solvent | Acetonitrile or DMF |
| Base | Potassium carbonate or sodium hydride |
| Temperature | Reflux (~80°C) |
| Duration | 12–24 hours |
Nucleophilic Substitution on Pre-formed Pyrrolidinone Derivatives
This approach involves the substitution of a leaving group (e.g., a halogen or tosylate) on a pyrrolidinone ring:
- Step 1: Synthesize ethyl 4-oxopyrrolidine-1-carboxylate via cyclization of amino acids or related precursors.
- Step 2: Introduce a leaving group at the 3-position (e.g., via halogenation with N-chlorosuccinimide or N-bromosuccinimide).
- Step 3: React the halogenated intermediate with 3-chloropropyl nucleophile under SN2 conditions.
| Parameter | Details |
|---|---|
| Halogenation | N-chlorosuccinimide in acetic acid or chloroform |
| Nucleophilic substitution | 3-chloropropyl nucleophile in DMF with potassium carbonate |
| Temperature | Room temperature to reflux |
Multi-step Synthesis via Intermediate Formation
This pathway involves the formation of intermediates such as ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate , followed by functionalization:
- Step 1: Synthesis of the pyrrolidinone core via cyclization of N-benzyl amino acids or derivatives.
- Step 2: Introduction of the chloropropyl group at the 3-position through alkylation with 3-chloropropyl halides under basic conditions.
- Step 3: Purification and final adjustments, including possible chlorination or substitution reactions to introduce the chlorine atom specifically at the 3-position.
| Parameter | Details |
|---|---|
| Alkylation | Tetra-n-butylammonium bromide, DBU, in ethylene glycol dimethyl ether |
| Temperature | Reflux (~80°C) |
| Duration | 4 hours |
Research-Backed Variations and Optimization
Recent research indicates that:
- Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency.
- Reflux conditions with inert atmospheres (nitrogen or argon) improve yield and purity.
- Solvent choice significantly influences reaction rate and selectivity, with acetonitrile and DMF being preferred.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Direct Alkylation | Ethyl 4-oxopyrrolidine-1-carboxylate | 3-chloropropyl halide | Acetonitrile | Reflux (~80°C) | 60–75% | Efficient with phase transfer catalysis |
| Halogenation & Substitution | Ethyl 4-oxopyrrolidine-1-carboxylate | N-chlorosuccinimide | Chloroform | Room temp to reflux | 50–70% | Requires purification of halogenated intermediate |
| Multi-step Synthesis | N-Benzyl derivatives | Alkyl halides | Ethylene glycol dimethyl ether | Reflux | 64–78% | Suitable for complex derivatives |
Research Findings and Perspectives
- Efficiency and Selectivity: Alkylation reactions under basic, reflux conditions with phase transfer catalysts tend to offer high yields and selectivity for the 3-position chloropropyl substitution.
- Reaction Optimization: Use of inert atmospheres and appropriate solvents (e.g., acetonitrile) minimizes side reactions.
- Intermediate Stability: Precursors like ethyl 4-oxopyrrolidine-1-carboxylate are stable under standard conditions, facilitating multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s pyrrolidine backbone is shared with several analogs, but substituent variations lead to distinct physicochemical and functional differences:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |
|---|---|---|---|---|
| Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate | 1430075-14-1 | C₁₀H₁₆ClNO₃ | 233.69 | 3-chloropropyl, 4-oxo |
| Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | 1027-35-6 | C₁₄H₁₇NO₃ | 247.29 | 1-benzyl, 4-oxo |
| 1-(3-Chloropropyl)piperidine | Not provided | C₈H₁₆ClN | 161.67 | 3-chloropropyl, piperidine ring |
| 1-(3-Chloropropyl)pyrrolidine | Not provided | C₇H₁₄ClN | 147.65 | 3-chloropropyl, pyrrolidine ring |
Key Observations :
- Substituent Bulk and Polarity : The benzyl group in Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate introduces aromaticity and hydrophobicity, reducing solubility in polar solvents compared to the chloropropyl analog . In contrast, the 3-chloropropyl chain enhances electrophilicity, enabling participation in nucleophilic substitution reactions (e.g., SN2) for further derivatization .
- Ring System Variations : Replacing the pyrrolidine ring with a piperidine (six-membered) ring increases conformational flexibility and alters steric interactions. Piperidine derivatives often exhibit different biological activities due to enhanced ring puckering dynamics .
Physicochemical Properties
- Solubility: The chloropropyl derivative’s lower molecular weight (233.69 vs. 247.29 g/mol for the benzyl analog) suggests marginally better solubility in organic solvents like ethyl acetate, as inferred from purification methods using ethyl acetate/methanol gradients .
- Thermal Stability: The chloropropyl group’s electron-withdrawing effect may reduce thermal stability compared to non-halogenated analogs, necessitating controlled reaction conditions .
Biological Activity
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the reaction of 3-chloropropyl derivatives with ethyl 4-oxopyrrolidine-1-carboxylate. The synthesis typically involves the following steps:
- Formation of the Pyrrolidine Ring : The starting materials undergo cyclization to form the pyrrolidine structure.
- Chloropropyl Substitution : The introduction of a chloropropyl group occurs via nucleophilic substitution reactions.
- Esterification : The final step involves esterification to yield the desired ethyl ester.
The compound's structure is characterized by the presence of a pyrrolidine ring, an ester functional group, and a chloropropyl side chain, which contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Cytotoxicity and Anticancer Potential
This compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in cancer cells, leading to decreased viability. The cytotoxicity may be attributed to its ability to interact with cellular targets involved in cell proliferation and survival pathways .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic processes or signal transduction pathways associated with disease progression, particularly in cancer and inflammatory conditions.
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .
- Cytotoxicity Assessment : In a comparative study involving various pyrrolidine derivatives, this compound exhibited higher cytotoxicity against HeLa cells compared to other tested compounds, suggesting its potential as an anticancer agent .
Research Findings
Q & A
Q. What are the standard synthetic routes for ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate, and what reaction conditions optimize yield?
Methodological Answer:
- Coupling reactions : Use ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates, enabling efficient amide or ester bond formation .
- Alkylation strategies : React pyrrolidine-4-one precursors with 3-chloropropyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–85°C for 2–10 hours .
- Purification : Employ silica gel chromatography or recrystallization to isolate the product, confirmed via LC-MS and NMR .
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Q. How can researchers functionalize the chloropropyl or ester groups in this compound for derivatization?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- Follow GHS guidelines for chlorinated organics: Use fume hoods, gloves, and eye protection. Monitor for respiratory irritation, though specific hazards may require empirical assessment .
Advanced Research Questions
Q. How can conformational flexibility of the pyrrolidine ring be quantitatively analyzed?
Methodological Answer:
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?
Methodological Answer:
Q. What strategies are effective for designing bioactivity studies targeting HDAC inhibition?
Methodological Answer:
- Synthesize derivatives via coupling reactions (e.g., EDCI/HOBt) to introduce zinc-binding groups (e.g., hydroxamates) .
- Conduct in vitro HDAC assays using fluorogenic substrates and validate with cytotoxicity profiling in cancer cell lines .
Q. How can crystallographic disorder in the chloropropyl chain be modeled accurately?
Methodological Answer:
Q. What computational methods are suitable for studying intermolecular interactions in crystal packing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
